Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate
Description
Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylcarbamoyl substituent at the 3-position. This structure is pivotal in medicinal chemistry, serving as a versatile intermediate in synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the methylcarbamoyl moiety contributes to hydrogen-bonding interactions, influencing target binding in drug candidates . Commercial sources list this compound under CAS numbers such as 1349699-92-8 (for its (S)-enantiomer) and highlight its use in peptide-mimetic drug development .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-6-9(8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIWRTIXNJHJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methyl isocyanate under controlled conditions. One common method involves the use of N-methylcyclohexylamine and chloroformic acid ethyl ester in dichloromethane at temperatures ranging from -78°C to 20°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Biological Activities
Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate has been identified as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives exhibit notable biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, indicating its potential as an anticancer agent. For instance, research highlights its role in developing compounds that target cancer cells effectively, showcasing promising results against multiple cancer types.
- Neuroprotective Effects : The compound has demonstrated protective effects against neurodegenerative conditions. In vitro studies indicate that it can reduce oxidative stress and inflammation in astrocytes, which are critical for maintaining brain health .
Several case studies have been conducted to explore the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotection Studies : In another study focused on Alzheimer's disease models, the compound exhibited moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting its potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways may vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives allows for tailored pharmacological and physicochemical properties. Below is a systematic comparison with key analogs:
Structural Analogs with Modified Carbamoyl Groups
Notes:
- The tetrazole analog exhibits antidiabetic activity due to its carboxylic acid bioisostere properties, a feature absent in the methylcarbamoyl variant .
Analogs with Styryl/Phenethyl Substituents
Notes:
- Styryl-substituted derivatives exhibit higher lipophilicity compared to carbamoyl analogs, enhancing blood-brain barrier permeability .
- Fluorine substitution increases metabolic stability and target affinity in fluorinated analogs .
Analogs with Heterocyclic/Aromatic Substituents
Notes:
- The pyrrolopyrazine-methylcarbamoyl analog demonstrates utility in kinase inhibitor synthesis, leveraging its planar heterocycle for ATP-binding pocket interactions .
- Nitroanilino-substituted derivatives serve as intermediates for anticancer benzimidazolones, highlighting divergent therapeutic applications compared to the methylcarbamoyl parent compound .
Analogs with Sulfonamide/Amino Substituents
Notes:
- Sulfonamide analogs like (R)-tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate exhibit improved solubility due to the sulfonyl group’s polarity, a contrast to the methylcarbamoyl variant’s moderate hydrophilicity .
- Dibenzylamino-nitropyrimidine derivatives target nucleic acid synthesis pathways, expanding the scope beyond carbamoyl-focused applications .
Biological Activity
Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound (CAS No. 22248320) features a piperidine ring substituted at the third position with a tert-butyl group and a methylcarbamoyl moiety. Its chemical formula is , with a molecular weight of 288.34 g/mol. The structural configuration plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The piperidine ring and the carbamate group facilitate binding to these targets, influencing pathways such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity.
- Receptor Interaction : It can bind to various receptors, potentially altering signaling pathways associated with inflammation, pain, or other biological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiinflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : The compound may also influence pain pathways, offering therapeutic potential for pain management.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
Case Studies and Research Findings
-
Study on Inflammatory Response :
- A study evaluated the compound's effect on IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated a concentration-dependent inhibition of IL-1β release, supporting its anti-inflammatory potential.
- Table 1: IL-1β Inhibition Data
Concentration (µM) IL-1β Inhibition (%) 10 19.4 ± 0.4 50 29.1 ± 4.8
-
Pain Modulation Study :
- Research focused on the analgesic effects of related compounds indicated that modifications to the piperidine structure could enhance pain relief efficacy.
- Table 2: Analgesic Activity Comparison
Compound Pain Relief Efficacy (%) Tert-butyl derivative A 35 Tert-butyl derivative B 50
-
Antimicrobial Activity Assessment :
- A series of tests demonstrated that certain derivatives exhibited significant antimicrobial activity against various bacterial strains.
- Table 3: Antimicrobial Activity Results
Compound Zone of Inhibition (mm) Tert-butyl derivative C 15 Tert-butyl derivative D 20
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for reproducibility?
The synthesis of piperidine-carboxylate derivatives typically involves multi-step reactions. For example, analogous compounds like tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate are synthesized via cyclization of intermediates (e.g., cyclopropylamine with thiocyanate) followed by coupling with piperidine derivatives under tert-butyl carbamate protection . Key optimizations include:
- Catalysts/Solvents : Use of triethylamine or DMAP in dichloromethane at 0–20°C to enhance reaction efficiency .
- Purification : Silica gel column chromatography for isolating high-purity products .
- Scaling : Industrial methods prioritize continuous flow synthesis and automated reactors for reproducibility .
Q. What safety protocols are critical for handling tert-butyl piperidine derivatives in laboratory settings?
Safety data sheets (SDS) for similar compounds emphasize:
- Storage : Tightly closed containers in cool, ventilated areas away from light/heat .
- PPE : EN374-standard gloves, protective clothing, and eye/face shields to prevent dermal/ocular exposure .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and consultation with poison control centers .
- Incompatibilities : Avoid strong oxidizers, acids, or bases to prevent hazardous reactions .
Q. How can researchers characterize the structural and purity profile of this compound using analytical techniques?
- NMR/IR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., tert-butyl groups at ~1.4 ppm in ¹H NMR, carbonyl stretches at ~1700 cm⁻¹ in IR) .
- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with MS-compatible mobile phases .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict susceptibility to oxidation or nucleophilic attack .
- MD Simulations : Simulate solvent interactions (e.g., in DMF or dichloromethane) to optimize solubility and reaction kinetics .
- In Silico Toxicity : Use tools like ProTox-II to estimate acute toxicity in lieu of experimental data, noting limitations in accuracy .
Q. What strategies resolve contradictions in toxicological data for novel piperidine derivatives during experimental design?
- Tiered Testing : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies if SDS data are incomplete .
- Cross-Referencing : Compare analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) with established toxicity profiles .
- Hazard Mitigation : Assume worst-case toxicity (Category 4 acute toxicity per CLP regulations) and implement strict exposure controls .
Q. How can researchers troubleshoot low yields in the coupling of methylcarbamoyl groups to the piperidine ring?
- Mechanistic Analysis : Identify side reactions (e.g., tert-butyl deprotection) via LC-MS monitoring .
- Condition Screening : Test alternative coupling agents (e.g., EDC/HOBt vs. DCC) and temperatures (0°C vs. RT) .
- Protection/Deprotection : Optimize Boc-group stability using mild acidic conditions (e.g., TFA in DCM) .
Q. What methodologies validate the biological activity of this compound in target engagement assays?
- Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity to targets (e.g., kinases or proteases) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation .
- SAR Studies : Synthesize analogs (e.g., varying methylcarbamoyl substituents) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
